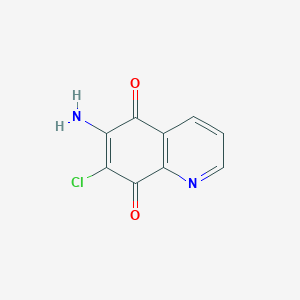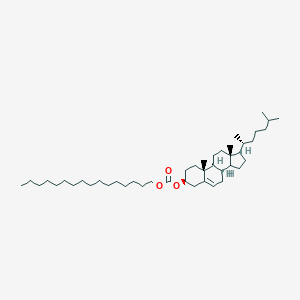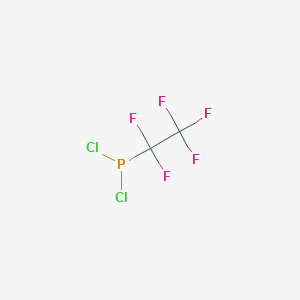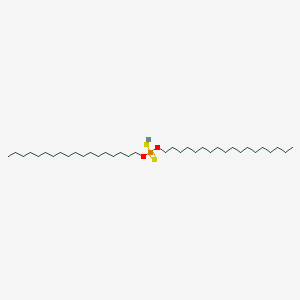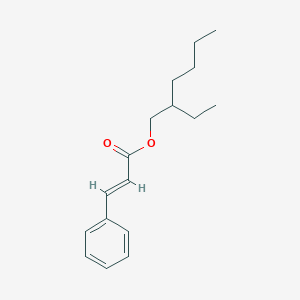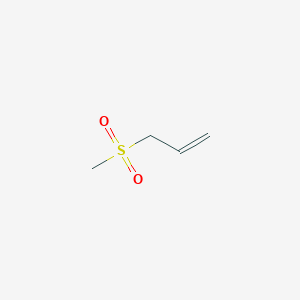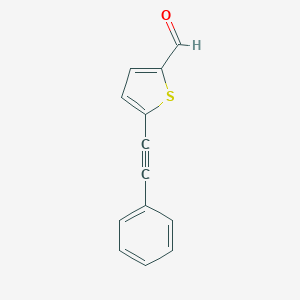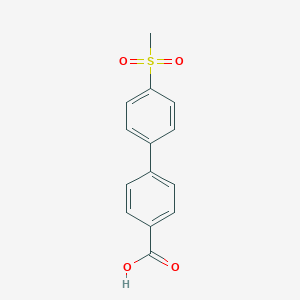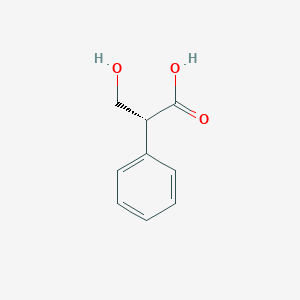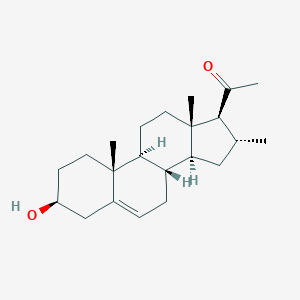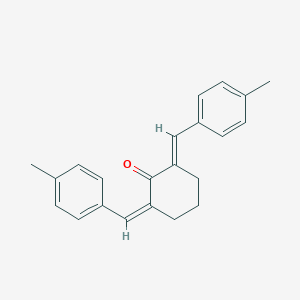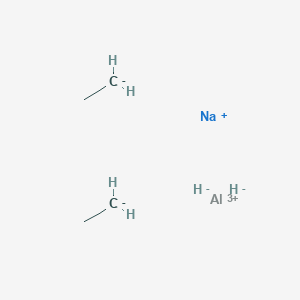![molecular formula C18H12S B095850 2-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-38-5](/img/structure/B95850.png)
2-Phenylnaphtho[2,1-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylnaphtho[2,1-b]thiophene (PNT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. PNT is a polycyclic aromatic compound that contains a thiophene ring fused with naphthalene and phenyl rings. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Wirkmechanismus
The mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune response. 2-Phenylnaphtho[2,1-b]thiophene has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase IIα and β. Furthermore, 2-Phenylnaphtho[2,1-b]thiophene has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemische Und Physiologische Effekte
2-Phenylnaphtho[2,1-b]thiophene has been reported to have several biochemical and physiological effects. Studies have shown that 2-Phenylnaphtho[2,1-b]thiophene can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenylnaphtho[2,1-b]thiophene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to exhibit potent biological activities at low concentrations, making it a promising compound for further research. However, 2-Phenylnaphtho[2,1-b]thiophene has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of 2-Phenylnaphtho[2,1-b]thiophene research. Firstly, more studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential targets. Secondly, further investigations are required to explore the potential of 2-Phenylnaphtho[2,1-b]thiophene as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives with improved solubility and potency may enhance their potential as therapeutic agents. Finally, more studies are needed to evaluate the safety and toxicity of 2-Phenylnaphtho[2,1-b]thiophene in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-Phenylnaphtho[2,1-b]thiophene is a promising compound for scientific research due to its unique structural features and potential biological activities. 2-Phenylnaphtho[2,1-b]thiophene has been synthesized using various methods and has shown promising results in different scientific fields. Further studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential as a therapeutic agent for various diseases. The development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives may enhance their potential as therapeutic agents.
Synthesemethoden
Several methods have been reported for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these, the Suzuki-Miyaura coupling method is the most commonly used method for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene. This method involves the reaction of 2-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-Phenylnaphtho[2,1-b]thiophene.
Wissenschaftliche Forschungsanwendungen
2-Phenylnaphtho[2,1-b]thiophene has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported the cytotoxic effects of 2-Phenylnaphtho[2,1-b]thiophene against various cancer cell lines, including breast, lung, and colon cancer. 2-Phenylnaphtho[2,1-b]thiophene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has exhibited potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
16587-38-5 |
|---|---|
Produktname |
2-Phenylnaphtho[2,1-b]thiophene |
Molekularformel |
C18H12S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
InChI-Schlüssel |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Synonyme |
2-Phenylnaphtho[2,1-b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



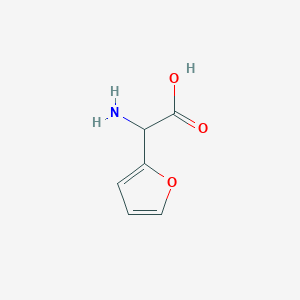
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
